Egfr/her2/dhfr-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr/her2/dhfr-IN-1 is a multi-target inhibitor that acts on the epidermal growth factor receptor, human epidermal growth factor receptor 2, and dihydrofolate reductase enzymes. This compound has shown promise in cancer treatment due to its ability to arrest the cell cycle at the G1/S phase and induce apoptosis in cancer cells .
Vorbereitungsmethoden
The synthesis of Egfr/her2/dhfr-IN-1 involves several steps, including the formation of heterocyclic cores that are essential for its inhibitory activity. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
Egfr/her2/dhfr-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Egfr/her2/dhfr-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study multi-target inhibition and the development of new inhibitors.
Biology: It helps in understanding the cellular mechanisms involved in cancer progression and resistance.
Medicine: It is being tested in clinical trials for its efficacy in treating various types of cancer, particularly those involving overexpression of epidermal growth factor receptor and human epidermal growth factor receptor 2.
Industry: It is used in the development of new therapeutic agents and in the study of drug resistance mechanisms .
Wirkmechanismus
Egfr/her2/dhfr-IN-1 exerts its effects by inhibiting the activity of epidermal growth factor receptor, human epidermal growth factor receptor 2, and dihydrofolate reductase. This inhibition leads to the arrest of the cell cycle at the G1/S phase and induces apoptosis in cancer cells. The molecular targets include the tyrosine kinase domains of epidermal growth factor receptor and human epidermal growth factor receptor 2, as well as the active site of dihydrofolate reductase .
Vergleich Mit ähnlichen Verbindungen
Egfr/her2/dhfr-IN-1 is unique due to its multi-target inhibitory activity. Similar compounds include:
Lapatinib: A dual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2.
Gefitinib: An inhibitor of epidermal growth factor receptor.
Methotrexate: An inhibitor of dihydrofolate reductase.
This compound stands out due to its ability to target multiple pathways simultaneously, which may reduce the likelihood of drug resistance and improve therapeutic outcomes .
Eigenschaften
Molekularformel |
C14H11BrN4O2S |
---|---|
Molekulargewicht |
379.23 g/mol |
IUPAC-Name |
N'-acetyl-5-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carbohydrazide |
InChI |
InChI=1S/C14H11BrN4O2S/c1-8(20)17-18-13(21)12-7-22-14-16-6-11(19(12)14)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,17,20)(H,18,21) |
InChI-Schlüssel |
OJCVSCAUEKBQAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NNC(=O)C1=CSC2=NC=C(N12)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.